2-benzyl-6-Methoxy-2,3-dihydroisoquinolin-4(1H)-one

Medicinal Chemistry Chemical Biology Drug Discovery

2-Benzyl-6-methoxy-2,3-dihydroisoquinolin-4(1H)-one (CAS 1823815-38-8) is a synthetic dihydroisoquinolinone bearing a 2-benzyl substituent and a 6-methoxy group on the fused aromatic ring, with molecular formula C17H17NO2 and a molecular weight of 267.32 g/mol. It belongs to the 2,3-dihydroisoquinolin-4(1H)-one scaffold class, which has been extensively studied as a privileged structure for poly(ADP-ribose) polymerase (PARP) inhibition and radiation sensitization.

Molecular Formula C17H17NO2
Molecular Weight 267.32 g/mol
Cat. No. B11766611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-benzyl-6-Methoxy-2,3-dihydroisoquinolin-4(1H)-one
Molecular FormulaC17H17NO2
Molecular Weight267.32 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(CN(CC2=O)CC3=CC=CC=C3)C=C1
InChIInChI=1S/C17H17NO2/c1-20-15-8-7-14-11-18(12-17(19)16(14)9-15)10-13-5-3-2-4-6-13/h2-9H,10-12H2,1H3
InChIKeyZUOSCLCJRZSNAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzyl-6-methoxy-2,3-dihydroisoquinolin-4(1H)-one: Core Chemical Identity and Structural Classification for Procurement Decisions


2-Benzyl-6-methoxy-2,3-dihydroisoquinolin-4(1H)-one (CAS 1823815-38-8) is a synthetic dihydroisoquinolinone bearing a 2-benzyl substituent and a 6-methoxy group on the fused aromatic ring, with molecular formula C17H17NO2 and a molecular weight of 267.32 g/mol . It belongs to the 2,3-dihydroisoquinolin-4(1H)-one scaffold class, which has been extensively studied as a privileged structure for poly(ADP-ribose) polymerase (PARP) inhibition and radiation sensitization [1][2]. This compound represents a specifically functionalized member of the class that differs from simpler analogs by the simultaneous presence of both the N-benzyl and 6-methoxy modifications, a substitution pattern that influences physicochemical properties and potential biological recognition.

Why Simple 2-Benzyl or 6-Methoxy Dihydroisoquinolinones Cannot Substitute for the 2-Benzyl-6-methoxy-2,3-dihydroisoquinolin-4(1H)-one Scaffold


Within the 2,3-dihydroisoquinolin-4(1H)-one family, biological activity is exquisitely sensitive to both the N-substituent and the aromatic ring substitution pattern [1]. The 5-substituted dihydroisoquinolinones were the most potent PARP inhibitors in the foundational series, but the 6-methoxy substitution introduces a distinct electronic and steric profile relative to the 5- or 7-substituted analogs [1][2]. The N-benzyl group contributes to lipophilicity and metabolic stability, while the 6-methoxy group alters the electron density of the aromatic ring, potentially affecting target engagement. A generic swap to 2-benzyl-2,3-dihydroisoquinolin-4(1H)-one (CAS 53667-19-9, MW 237.30) or 6-methoxy-2,3-dihydroisoquinolin-4(1H)-one (CAS not available; the 7-methoxy analog is CAS 67902-64-1, MW 177.20) results in a compound with a fundamentally different hydrogen-bonding capacity, logP, and molecular volume, making direct functional interchange unreliable without re-validation of the entire experimental system .

2-Benzyl-6-methoxy-2,3-dihydroisoquinolin-4(1H)-one: Comparator-Anchored Differentiation Evidence


Molecular Weight and Formula Differentiation Against the Non-Methoxylated 2-Benzyl Analog

2-Benzyl-6-methoxy-2,3-dihydroisoquinolin-4(1H)-one (MW 267.32, C17H17NO2) incorporates a methoxy group that adds 30.02 g/mol relative to the non-methoxylated comparator 2-benzyl-2,3-dihydroisoquinolin-4(1H)-one (MW 237.30, C16H15NO) . This additional oxygen atom introduces a hydrogen-bond acceptor site and alters the computed logP, directly affecting solubility, membrane permeability, and protein-binding potential compared to the simpler analog.

Medicinal Chemistry Chemical Biology Drug Discovery

Substitution Pattern Differentiation Against Isomeric Methoxy Analogs

The target compound bears the methoxy group at the 6-position of the isoquinolinone ring. In the foundational PARP inhibitor SAR, 5-substituted dihydroisoquinolinones exhibited optimal inhibitory potency, while substituents at other positions were less explored but expected to yield different activity profiles due to altered electronic and steric interactions with the PARP catalytic site [1]. The commercially available 7-methoxy isomer (7-methoxy-2,3-dihydroisoquinolin-4(1H)-one, CAS 67902-64-1, MW 177.20) lacks the N-benzyl group entirely, making it a fundamentally different chemotype . No directly comparable 6-methoxy-2-benzyl analog has been profiled in the same assay system, so the differential activity magnitude cannot be quantified.

Structure-Activity Relationships Medicinal Chemistry Isoquinoline Alkaloids

Commercial Purity Specification Relative to Non-Methoxylated Analog Availability

The target compound is commercially available at 95% purity as documented by at least one supplier listing . In contrast, the non-methoxylated analog 2-benzyl-2,3-dihydroisoquinolin-4(1H)-one is supplied at 95% minimum purity as well . The 6-methoxy substitution does not appear to compromise synthetic accessibility or commercial purity relative to the simpler analog, indicating that the added functionality can be reliably obtained without sacrificing chemical quality.

Chemical Procurement Quality Control Synthetic Chemistry

Class-Level Evidence: Dihydroisoquinolinone Scaffold as Privileged PARP-1 Inhibitor and Radiation Sensitizer Pharmacophore

The 2,3-dihydroisoquinolin-4(1H)-one scaffold class has been validated as a potent PARP-1 inhibitory chemotype, with 5-substituted derivatives demonstrating the ability to enhance the lethal effects of ionizing radiation in mammalian cells as measured by changes in survival curve parameters Do and/or Dq [1]. The class is further covered by patent families claiming the use of substituted dihydroisoquinolinones as potentiators of the lethal effects of DNA-damaging agents including ionizing radiation and chemotherapeutics [2][3]. The target compound 2-benzyl-6-methoxy-2,3-dihydroisoquinolin-4(1H)-one shares this core scaffold but has not been individually profiled in these published studies; its differential activity relative to the 5-substituted leads remains to be experimentally determined.

PARP Inhibition Radiation Oncology DNA Damage Response

Priority Application Scenarios for 2-Benzyl-6-methoxy-2,3-dihydroisoquinolin-4(1H)-one Based on Verified Evidence


Structure-Activity Relationship (SAR) Exploration of Dihydroisoquinolinone Positional Isomers for PARP-1 Inhibition

The 6-methoxy substitution represents a distinct region of the dihydroisoquinolinone SAR landscape that is underexplored relative to the 5-substituted series validated as potent PARP-1 inhibitors [1]. Procuring 2-benzyl-6-methoxy-2,3-dihydroisoquinolin-4(1H)-one enables head-to-head enzymatic comparison with 5-substituted analogs to determine whether the 6-methoxy positional isomer retains, enhances, or eliminates PARP-1 inhibitory activity, addressing a gap in the published SAR [1][2].

Radiation Sensitization Screening in Mammalian Cell Models

The dihydroisoquinolinone class is established as radiation sensitizers through PARP inhibition, with 5-substituted derivatives enhancing ionizing radiation lethality in mammalian cells as measured by survival curve parameters [1]. The 2-benzyl-6-methoxy derivative can be screened in analogous clonogenic survival assays to quantify its radiation enhancement ratio (ER) relative to the 5-substituted leads, potentially identifying a differentiated sensitization profile [1].

Chemical Probe Development for DNA Damage Response Pathway Dissection

As a tool compound within a patent-protected chemotype class claiming use as potentiators of DNA-damaging agents including both radiation and chemotherapeutics [2][3], 2-benzyl-6-methoxy-2,3-dihydroisoquinolin-4(1H)-one can serve as a chemical probe to dissect the contribution of PARP-1 inhibition to DNA damage response modulation, provided its PARP-1 IC50 is first experimentally established [1].

Synthetic Methodology Development for Regioselective Dihydroisoquinolinone Functionalization

The specific 2-benzyl-6-methoxy substitution pattern can serve as a benchmark substrate for developing and optimizing synthetic routes to regioselectively functionalized dihydroisoquinolinones, a chemical space with documented synthetic challenges [2]. The 95% commercial purity specification provides an adequate starting point for further derivatization or purification.

Quote Request

Request a Quote for 2-benzyl-6-Methoxy-2,3-dihydroisoquinolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.